Anisole, m-octyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

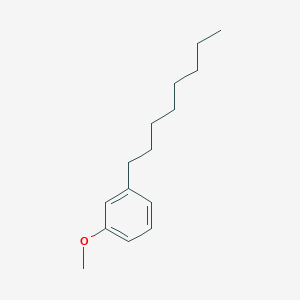

Anisole, m-octyl- is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anisole, m-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisole, m-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Green Solvent in Peptide Synthesis

Anisole, m-octyl- is utilized as a component in green solvent mixtures for solid-phase peptide synthesis (SPPS). Recent studies have demonstrated that combining anisole with N-formylmorpholine (NFM) creates an environmentally friendly solvent system that enhances peptide synthesis efficiency while adhering to green chemistry principles. This mixture facilitates ultrasound-assisted SPPS, allowing for the synthesis of complex peptides and natural products .

2. Extraction Techniques

In analytical chemistry, anisole serves as a bio-derived solvent in dispersive liquid-liquid microextraction (DLLME) methods. It has been shown to improve the extraction efficiency of various ultraviolet (UV) filters from cosmetic products. The use of anisole in this context not only enhances extraction rates but also aligns with sustainable practices due to its biodegradability and low toxicity .

Applications in Material Science

1. Conjugated Polymers

Anisole derivatives, including m-octylanisole, have been explored for synthesizing n-type conjugated polymers used in organic electrochemical transistors (OECTs). These materials are significant for developing flexible electronics and energy storage devices due to their excellent charge transport properties .

2. Biofuel Production

Anisole is a key component in the production of lignin-derived biofuels. Its role in modeling the chemical behavior of lignin-derived compounds makes it crucial for developing sustainable biofuels that can replace fossil fuels .

Case Studies

Propiedades

Número CAS |

19177-07-2 |

|---|---|

Fórmula molecular |

C15H24O |

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

1-methoxy-3-octylbenzene |

InChI |

InChI=1S/C15H24O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-8,10H2,1-2H3 |

Clave InChI |

LEZCZXRFPAHNMF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC(=CC=C1)OC |

SMILES canónico |

CCCCCCCCC1=CC(=CC=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.